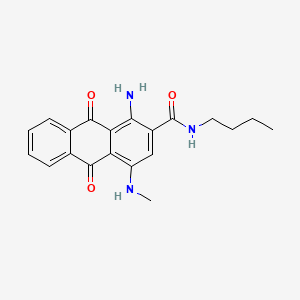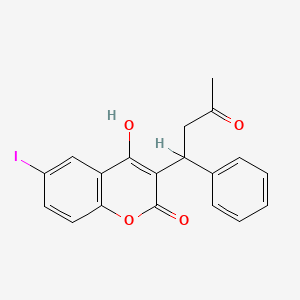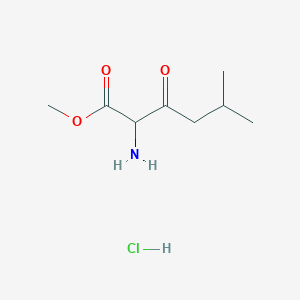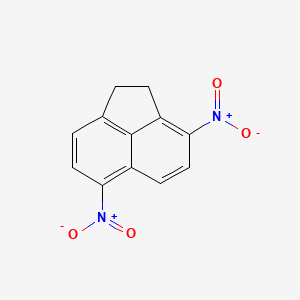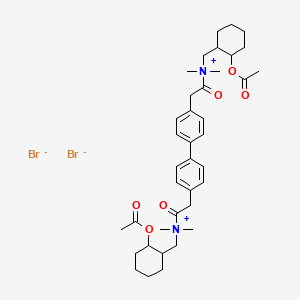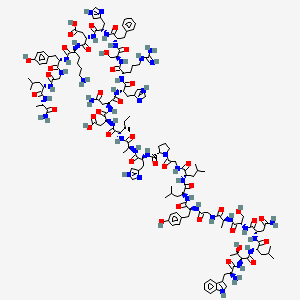
2-29-Galanin(rat)(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-29-Galanin (rat) (9ci) is a peptide agonist for galanin receptors, showing selectivity for GAL2 receptors. It is a synthetic analogue of rat galanin, a neuropeptide that plays versatile physiological roles in the central and peripheral nervous systems. The compound is used primarily in scientific research to study the biological activity and pharmacological properties of galanin receptors .
Preparation Methods
The synthesis of 2-29-Galanin (rat) (9ci) involves solid-phase peptide synthesis (SPPS) using the Fmoc-strategy. The peptide chain is elongated both by one amino acid and by fragment condensation. Fragments with the C-terminal glycine residue are synthesized by the solid-phase method on the 2-chlorotrityl chloride resin or by conventional peptide synthesis in solution. After synthesis, the peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve the correct molecular weight and high purity .
Chemical Reactions Analysis
2-29-Galanin (rat) (9ci) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its final form. The major products formed during its synthesis are the intermediate peptide fragments and the final peptide chain. Common reagents used in these reactions include Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine .
Scientific Research Applications
2-29-Galanin (rat) (9ci) has several scientific research applications:
Cardiovascular Research: The compound has been studied for its cardioprotective properties, such as reducing myocardial infarction size and improving metabolic state of the heart.
Endocrinology: It is used to investigate the regulation of hormone production and insulin resistance.
Pharmacology: Researchers use it to understand the pharmacological characteristics of galanin receptors and their potential as therapeutic targets.
Mechanism of Action
2-29-Galanin (rat) (9ci) exerts its effects by binding to galanin receptors, particularly GAL2 receptors. This binding activates various intracellular signaling pathways, including the inhibition of forskolin-stimulated cAMP production and the activation of MAPK activity. The differential signaling profiles of GAL1 and GAL2 receptors contribute to the diverse physiological functions of galanin .
Comparison with Similar Compounds
Similar compounds to 2-29-Galanin (rat) (9ci) include other galanin receptor agonists and fragments of galanin, such as:
Galanin (1-29): The full-length peptide that binds to all three galanin receptors (GAL1, GAL2, GAL3).
Galanin (2-11): A fragment that binds more tightly to GAL2 receptors compared to GAL1 receptors.
Galanin-like peptide (GALP): A hypothalamic neuropeptide with similar structure and effects as galanin.
2-29-Galanin (rat) (9ci) is unique in its selectivity for GAL2 receptors, making it a valuable tool for studying the specific functions and signaling pathways associated with this receptor subtype .
Properties
Molecular Formula |
C144H210N42O39 |
|---|---|
Molecular Weight |
3153.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C144H210N42O39/c1-15-74(10)117(184-121(203)77(13)165-128(210)100(51-83-59-152-67-160-83)179-141(223)109-31-24-42-186(109)114(196)64-159-123(205)93(43-70(2)3)170-129(211)95(45-72(6)7)171-131(213)98(49-81-34-38-87(191)39-35-81)167-112(194)62-157-120(202)76(12)164-139(221)107(65-187)183-136(218)104(55-111(148)193)176-130(212)96(46-73(8)9)180-143(225)118(78(14)189)185-122(204)89(146)50-82-58-156-90-28-20-19-27-88(82)90)142(224)181-106(57-116(199)200)138(220)177-103(54-110(147)192)135(217)175-101(52-84-60-153-68-161-84)133(215)169-92(30-23-41-155-144(150)151)126(208)182-108(66-188)140(222)173-99(47-79-25-17-16-18-26-79)132(214)174-102(53-85-61-154-69-162-85)134(216)178-105(56-115(197)198)137(219)168-91(29-21-22-40-145)125(207)172-97(48-80-32-36-86(190)37-33-80)124(206)158-63-113(195)166-94(44-71(4)5)127(209)163-75(11)119(149)201/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,156,187-191H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,192)(H2,148,193)(H2,149,201)(H,152,160)(H,153,161)(H,154,162)(H,157,202)(H,158,206)(H,159,205)(H,163,209)(H,164,221)(H,165,210)(H,166,195)(H,167,194)(H,168,219)(H,169,215)(H,170,211)(H,171,213)(H,172,207)(H,173,222)(H,174,214)(H,175,217)(H,176,212)(H,177,220)(H,178,216)(H,179,223)(H,180,225)(H,181,224)(H,182,208)(H,183,218)(H,184,203)(H,185,204)(H,197,198)(H,199,200)(H4,150,151,155)/t74-,75-,76-,77-,78+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-/m0/s1 |
InChI Key |
ACSWKWWDLCUVJF-QTRPWDSUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



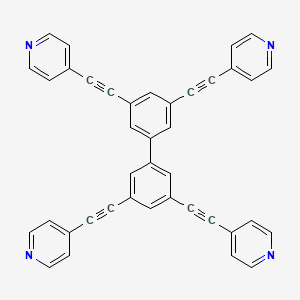
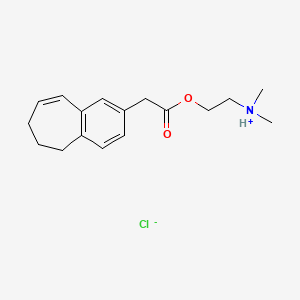


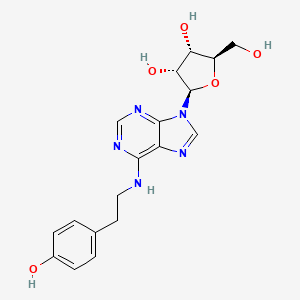

![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
